molecular formula C18H14O4 B11838835 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid CAS No. 94712-32-0

4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic Acid

Cat. No.: B11838835
CAS No.: 94712-32-0
M. Wt: 294.3 g/mol
InChI Key: GTALHGSRIPHFRL-UHFFFAOYSA-N
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Description

Methoxy Group Orientation

The methoxy group at position 5 exhibits preferential orientation perpendicular to the naphthalene plane, minimizing steric clashes with the adjacent hydroxy group. Computational models suggest a dihedral angle of 15.3° between the methoxy oxygen and the aromatic ring, consistent with similar methoxy-substituted naphthalenes. This orientation facilitates intramolecular hydrogen bonding between the methoxy oxygen and the hydroxy proton, stabilizing the syn periplanar conformation.

Hydroxy Group Tautomerism

The hydroxy group at position 4 participates in keto-enol tautomerism, though the enol form dominates (>95%) in polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal proton chemical shifts at δ 12.8–13.2 ppm for the enolic -OH, characteristic of strong intramolecular hydrogen bonding to the adjacent methoxy group.

3D Conformational Analysis via Computational Modeling

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict three stable conformers differing by methoxy group rotation (Table 1):

Table 1 : Energetic and geometric parameters of dominant conformers

Conformer Relative Energy (kcal/mol) Methoxy Dihedral (°) Hydrogen Bond Length (Å)
C1 0.0 15.3 1.89
C2 2.7 92.4 -
C3 4.1 168.9 2.12

Conformer C1 dominates (>80% Boltzmann population at 298 K) due to stabilizing O-H⋯O hydrogen bonds between the hydroxy and methoxy groups. Molecular dynamics simulations further indicate that the phenyl group at position 1 adopts a near-orthogonal orientation (85–95°) relative to the naphthalene plane, reducing π-π stacking interactions.

Properties

CAS No.

94712-32-0

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

4-hydroxy-5-methoxy-1-phenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O4/c1-22-15-9-5-8-12-16(11-6-3-2-4-7-11)13(18(20)21)10-14(19)17(12)15/h2-10,19H,1H3,(H,20,21)

InChI Key

GTALHGSRIPHFRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=CC(=C21)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a foundational step to introduce aromatic substituents. For 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, this reaction is employed to attach a benzoyl group to a naphthalene precursor.

Key Reaction :

Succinic anhydride + BenzeneAlCl3, Zeolite H-Betaβ-Benzoyl propionic acid (β-BPA)\text{Succinic anhydride + Benzene} \xrightarrow{\text{AlCl}_3 \text{, Zeolite H-Beta}} \beta\text{-Benzoyl propionic acid (β-BPA)}

Conditions :

  • Catalyst : Zeolite H-Beta or AlCl₃

  • Temperature : 120°C (reflux)

  • Solvent : None or minimal solvent

  • Yield : ~70% (β-BPA intermediate)

Perkin Reaction

The Perkin reaction synthesizes α,β-unsaturated carboxylic acids by reacting β-BPA with aryl aldehydes. This step installs the phenyl group and positions substituents for subsequent cyclization.

Key Reaction :

β-BPA+Aryl aldehydeAcetic anhydride, Pyridineα-Arylidene γ-phenyl δ-β-γ-butenolide\beta\text{-BPA} + \text{Aryl aldehyde} \xrightarrow{\text{Acetic anhydride, Pyridine}} \alpha\text{-Arylidene γ-phenyl δ-β-γ-butenolide}

Conditions :

  • Catalyst : Pyridine or sulfamic acid

  • Temperature : Reflux (~100°C)

  • Time : 3 hours

  • Yield : ~85% (butenolide intermediate)

Cyclization to Naphthalene Core

Cyclization of the butenolide intermediate forms the naphthalene scaffold. Zeolite catalysts facilitate regioselective ring closure.

Key Reaction :

α-Arylidene β-BPAZeolite H-Beta, Ethanol1-Phenyl-naphthalene-2-carboxylic acid derivatives\alpha\text{-Arylidene β-BPA} \xrightarrow{\text{Zeolite H-Beta, Ethanol}} 1\text{-Phenyl-naphthalene-2-carboxylic acid derivatives}

Conditions :

  • Catalyst : Zeolite H-Beta

  • Solvent : Ethanol

  • Temperature : 120°C (reflux)

  • Time : 6 hours

  • Yield : ~90% (after purification)

Functional Group Modifications

The hydroxy and methoxy groups are introduced via post-cyclization reactions.

Methoxylation

Methoxy groups are installed using methylating agents under basic conditions.

Key Reaction :

Hydroxy-naphthaleneCH3I, NaHMethoxy-naphthalene\text{Hydroxy-naphthalene} \xrightarrow{\text{CH}_3\text{I, NaH}} \text{Methoxy-naphthalene}

Conditions :

  • Base : Sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to RT

  • Time : 18 hours

  • Yield : ~70%

Hydroxylation

Hydroxy groups are typically retained from the starting material or introduced via hydrolysis of nitro or halide intermediates. For example, hydrolysis of a nitro group under acidic conditions yields the hydroxy derivative.

Critical Reaction Parameters

Step Reagents/Conditions Yield Source
Friedel-Crafts AcylationAlCl₃, Zeolite H-Beta, 120°C, 5 hours~70%
Perkin ReactionAryl aldehyde, Acetic anhydride, Pyridine, 100°C, 3 hours~85%
CyclizationZeolite H-Beta, Ethanol, 120°C, 6 hours~90%
MethoxylationCH₃I, NaH, DMF, 0°C to RT, 18 hours~70%

Challenges and Optimization

Regioselectivity

The phenyl group at position 1 and methoxy/hydroxy groups at positions 4 and 5 require precise control. The aryl aldehyde’s structure in the Perkin reaction dictates substituent placement. For example, a 3-methoxyphenyl aldehyde directs the methoxy group to position 5 after cyclization.

Catalyst Selection

Zeolite H-Beta enhances regioselectivity during cyclization by restricting transition-state conformations. Alternative catalysts (e.g., AlCl₃) may reduce yields due to side reactions.

Solvent Systems

Polar aprotic solvents (e.g., DMF) improve methoxylation efficiency, while ethanol facilitates cyclization by stabilizing intermediates.

Comparative Analysis of Methods

Method Advantages Limitations
Friedel-Crafts + PerkinHigh regioselectivity, scalableMulti-step, requires zeolite catalysts
Direct MethoxylationSimplified stepsPoor control over hydroxy group placement
Nitration-HydrolysisIntroduces hydroxy groups post-cyclizationLow yields, hazardous reagents

Industrial and Research Applications

This compound serves as a precursor for:

  • Pharmaceuticals : Intermediates for anticoagulants or anticancer agents.

  • Polymer Additives : UV stabilizers due to extended π-conjugation.

  • Organic Synthesis : Building block for heterocyclic compounds .

Chemical Reactions Analysis

Chemical Reactivity and Transformations

2.1 Esterification of the Carboxylic Acid Group
The carboxylic acid group (-COOH) at position 2 is reactive and can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction replaces the hydroxyl group with an alkoxide, forming esters such as methyl or ethyl derivatives.

2.2 Oxidation/Reduction of Functional Groups

  • Hydroxy group (OH) : The hydroxy group at position 4 can be oxidized to a ketone using oxidizing agents like KMnO₄ under acidic conditions.

  • Methoxy group (OCH₃) : Demethylation to form a phenol is possible under strong acidic or basic conditions (e.g., HBr/H₂SO₄ or NaOH).

Photochemical Reactions

3.1 Photoremovable Protecting Groups
While not explicitly studied for this compound, analogs with hydroxy and methoxy groups can undergo photochemical cleavage under UV light. For example, p-hydroxy groups in similar structures may participate in Favorskii rearrangements or ring-contraction reactions upon irradiation .

3.2 Potential Applications
Photoreactivity could be leveraged for controlled release of carboxylates or phosphates, though experimental validation is required.

Electrophilic Substitution Reactions

The presence of electron-donating groups (OH, OCH₃) activates the naphthalene ring for electrophilic substitution. For instance:

  • Nitration : Directed to positions ortho/para to the hydroxy and methoxy groups.

  • Halogenation : Chlorination or bromination at activated positions.

Structural and Functional Relationships

The compound’s structure (naphthalene core with phenyl, hydroxy, methoxy, and carboxylic acid substituents) suggests diverse reactivity. For example:

  • Fragmentation : Decarboxylation could yield simpler aromatic derivatives.

  • Derivatization : Conversion of the carboxylic acid to amides or nitriles.

Scientific Research Applications

Biological Activities

Research indicates that 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exhibits several promising biological activities, particularly in the following areas:

Anti-inflammatory Properties

Studies have shown that this compound can modulate inflammatory pathways by interacting with specific proteins involved in inflammatory responses. It has been evaluated for its potential to reduce inflammation, which is critical in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents. Its effectiveness against various pathogens suggests potential applications in pharmaceuticals aimed at treating infections.

Antioxidant Effects

Preliminary studies indicate that 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid may possess antioxidant capabilities, which can protect cells from oxidative stress and damage. This property is vital in preventing chronic diseases linked to oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anti-inflammatory Study : A study investigated the compound's effects on cytokine production in vitro, demonstrating a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against a range of bacterial strains, revealing that the compound exhibited a minimum inhibitory concentration comparable to standard antibiotics.
  • Oxidative Stress Protection : Research focused on the antioxidant properties showed that this compound could reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at aging or oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid C₁₈H₁₄O₄ 1-phenyl, 2-COOH, 4-OH, 5-OCH₃ 294.30 Hypothesized use in pharmaceuticals N/A
5-Hydroxy-1-naphthoic acid C₁₁H₈O₃ 1-COOH, 5-OH 188.18 Intermediate in dye synthesis
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 2-COOH, 6-OH 188.18 Used in polymer production
5-Methoxynaphthalene-1-carboxylic acid C₁₂H₁₀O₃ 1-COOH, 5-OCH₃ 202.21 Synthetic intermediate
2-Hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid C₁₃H₁₂O₄ 1-COOH, 2-OH, 5-CH₃, 7-OCH₃ 232.23 Potential bioactive agent

Key Observations :

Substituent Position and Acidity :

  • The carboxylic acid group at position 2 in 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid increases acidity compared to 5-hydroxy-1-naphthoic acid (carboxylic acid at position 1) due to resonance stabilization differences .
  • Methoxy groups (e.g., at position 5) enhance lipophilicity, as seen in 5-methoxynaphthalene-1-carboxylic acid, which may improve membrane permeability in drug candidates .

Methyl substituents (e.g., in 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid) further increase molecular weight and hydrophobicity, altering solubility profiles .

Biological Relevance :

  • Hydroxyl and carboxylic acid groups are critical for hydrogen bonding in biological systems. For instance, 6-hydroxy-2-naphthoic acid is utilized in polymers for its thermal stability, while hydroxylated analogs are explored for antioxidant activity .

Key Insights :

  • Chromatographic Behavior: Polar substituents (e.g., -OH, -COOH) increase retention time in reversed-phase HPLC, as demonstrated for 6-hydroxy-2-naphthoic acid under ammonium acetate/methanol eluent conditions .
  • Thermal Stability : Methoxy groups (e.g., in 5-methoxynaphthalene-1-carboxylic acid) enhance thermal stability compared to hydroxylated analogs, making them suitable for high-temperature applications .

Biological Activity

4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid (CAS Number: 94712-32-0) is a compound of interest due to its potential biological activities. This article explores its immunomodulatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid is C18H14O4C_{18}H_{14}O_{4}. Its structure is characterized by a naphthalene backbone with hydroxyl and methoxy substituents, which may influence its biological activity.

Immunomodulatory Effects

Research has indicated that compounds related to 1-phenylnaphthalene exhibit significant immunomodulatory properties. A study evaluated the effects of synthetic derivatives of 1-phenylnaphthalene, including 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, on spleen cell proliferation. The results showed that these compounds significantly stimulated lymphocyte proliferation in vitro, suggesting potential applications in enhancing immune responses against pathogens such as HIV .

Table 1: Immunomodulatory Activity of Synthetic Compounds

Compound NameConcentration (µg/ml)Proliferation Rate (%)
4-Hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid5070
1-Phenylnaphthalene20090
Pericarbonyl lactone lignans10080

Antimicrobial Properties

The antimicrobial activity of naphthalene derivatives has been well-documented. In particular, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.120.12 to 9.6μg/mL9.6\,\mu g/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.12
Bacillus subtilis0.25
Enterococcus faecium9.6

Anticancer Activity

Preliminary studies suggest that naphthalene derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

  • Immunomodulation in HIV Treatment : A study explored the use of naphthalene derivatives as adjunct therapies in HIV treatment regimens. The findings indicated that these compounds could enhance immune responses, potentially reducing viral load and improving patient outcomes .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of naphthalene derivatives revealed their effectiveness against biofilms formed by pathogenic bacteria, highlighting their potential use in treating chronic infections .

Q & A

Q. What are the established synthetic routes for 4-hydroxy-5-methoxy-1-phenyl-naphthalene-2-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves:

  • Core scaffold construction : Start with naphthalene-2-carboxylic acid derivatives. Introduce the phenyl group at position 1 via Friedel-Crafts alkylation or Suzuki coupling.
  • Regioselective functionalization : Hydroxyl (position 4) and methoxy (position 5) groups are introduced using directed ortho-metalation or electrophilic aromatic substitution. Protect hydroxyl groups during methoxylation to prevent side reactions .
  • Optimization : Yield depends on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for stability), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization improves purity.

Key Challenges : Competing substitution patterns require careful directing-group strategies.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) and methoxy groups (singlet at δ ~3.9 ppm).
  • ¹³C NMR : Confirms carboxylic acid (δ ~170 ppm) and aromatic carbons.
    • IR Spectroscopy : Detects O-H (broad ~3200 cm⁻¹), C=O (sharp ~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) stretches.
    • X-ray Crystallography : Resolves spatial arrangement and validates regiochemistry (as seen in similar naphthalene derivatives) .
    • Mass Spectrometry : HRMS confirms molecular ion ([M-H]⁻) and fragmentation patterns.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis or oxidation.
  • Stability Testing : Monitor via HPLC for degradation products (e.g., demethylation or decarboxylation). Avoid prolonged exposure to light, as UV can degrade aromatic systems .

Advanced Research Questions

Q. How to address low regioselectivity when introducing hydroxy and methoxy groups in the naphthalene ring?

Methodological Answer:

  • Directed Metalation : Use tert-butyllithium with TMEDA to direct substitution at positions 4 and 5.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during methoxylation .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design.

Q. How to resolve contradictions in reported toxicity data from in vitro vs in vivo studies?

Methodological Answer:

  • Study Design : Follow ATSDR guidelines (Table C-1 in ) for dose equivalence, exposure routes, and metabolic profiling.
  • Mechanistic Analysis : Compare metabolic activation (e.g., cytochrome P450 activity in liver microsomes) between models. Use isotopically labeled compounds to track metabolites.
  • Confounding Factors : Control for species-specific differences in absorption and excretion.

Q. Strategies for improving the compound’s solubility for biological assays?

Methodological Answer:

  • Salt Formation : Convert carboxylic acid to sodium or ammonium salts.
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes.
  • Structural Modifications : Introduce polar substituents (e.g., sulfonic acid) while retaining bioactivity (see analogs in ).

Q. How to design a study to elucidate the compound’s mechanism of action in antimicrobial assays?

Methodological Answer:

  • Target Identification : Use whole-genome sequencing of resistant mutants to pinpoint affected pathways.
  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase or topoisomerases (common targets for naphthalene derivatives) .
  • Synergy Studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects.

Data Contradiction Analysis

Q. How to reconcile discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational predictions?

Methodological Answer:

  • Validation : Cross-check with X-ray structures (e.g., ) to confirm proton assignments.
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.
  • Computational Refinement : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) for DFT simulations.

Tables for Key Comparisons

Property 4-Hydroxy-5-Methoxy Derivative 6,7-Dihydroxy Analog Azo-Dye Derivative
Solubility (Water) Low (<0.1 mg/mL)Moderate (1–5 mg/mL)Very Low
Primary Application Antimicrobial researchAntioxidant studiesChemical probes
Key Synthetic Challenge Regioselective methoxylationOxidative dimerizationAzo coupling efficiency

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